Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
CAS No.: 1229006-21-6
Cat. No.: VC2818603
Molecular Formula: C26H26F2N2O7
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229006-21-6 |
|---|---|
| Molecular Formula | C26H26F2N2O7 |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-1-(2,2-dimethoxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C26H26F2N2O7/c1-34-21(35-2)14-30-13-19(25(32)29-12-17-9-10-18(27)11-20(17)28)23(31)24(22(30)26(33)36-3)37-15-16-7-5-4-6-8-16/h4-11,13,21H,12,14-15H2,1-3H3,(H,29,32) |
| Standard InChI Key | MKGWUEHHJABKDI-UHFFFAOYSA-N |
| SMILES | COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC |
| Canonical SMILES | COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC |
Introduction
Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a synthetic organic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.38 g/mol . It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its pyridine-based core structure and functional groups that enhance its chemical reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The process includes:
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Formation of the dihydropyridine core through cyclization reactions.
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Introduction of the benzyloxy group via etherification.
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Addition of the carbamoyl group through amide bond formation with a 2,4-difluorobenzylamine derivative.
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Esterification at position 2 using methylating agents.
These steps are carried out under controlled conditions to ensure high yields and purity .
Analytical Characterization
The structure of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate can be confirmed using:
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Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For functional group analysis (e.g., C=O stretching for ester and amide groups).
Potential Applications
This compound has potential applications in:
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Medicinal Chemistry: As a scaffold for designing drugs targeting cardiovascular or inflammatory pathways.
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Pharmacokinetics Studies: Its ester moiety allows exploration as a prodrug candidate.
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Molecular Docking Studies: To evaluate binding affinities with enzymes or receptors.
Limitations and Future Directions
While the compound exhibits promising structural features, further research is required to:
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Conduct in vitro and in vivo studies to assess its pharmacological efficacy.
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Optimize its synthesis for industrial scalability.
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Explore its safety profile through toxicity studies.
Table: Comparison with Related Compounds
| Compound Name | Molecular Weight | Biological Activity Potential |
|---|---|---|
| Methyl 3-(benzyloxy)-[...]carboxylate | 384.38 g/mol | Potential anti-inflammatory |
| Celecoxib | ~381 g/mol | COX inhibitor |
| Licofelone | ~358 g/mol | Dual COX/LOX inhibitor |
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